molecular formula C10H11FINO B8173136 2-Fluoro-4-iodo-N-isopropylbenzamide

2-Fluoro-4-iodo-N-isopropylbenzamide

Cat. No.: B8173136
M. Wt: 307.10 g/mol
InChI Key: XMJFSBKPRYAGRX-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 4-position of the benzene ring, with an isopropyl group attached to the amide nitrogen. Halogen substitutions (F, I) are known to influence electronic properties, lipophilicity, and binding interactions, while the isopropyl group may enhance steric bulk and metabolic stability .

Properties

IUPAC Name

2-fluoro-4-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFSBKPRYAGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring through halogenation reactions.

    Amidation: Formation of the amide bond by reacting the halogenated benzene derivative with isopropylamine under suitable conditions.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl or alkyne derivatives.

Scientific Research Applications

2-Fluoro-4-iodo-N-isopropylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The isopropyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-Iodo-N-(4-isopropylphenyl)benzamide (CAS 331270-10-1)
  • Structure : Lacks the 2-fluoro substituent but retains the 4-iodo and N-isopropyl groups.
  • Molecular Weight: 365.21 g/mol (C₁₆H₁₆INO).
  • Iodine contributes to higher molecular weight and polarizability compared to lighter halogens .
N-Benzyl-4-fluoro-N-isopropylbenzamide (CAS 349129-57-3)
  • Structure : Replaces iodine with a benzyl group at the 4-position and retains the isopropylamide.
  • 2-position in the target compound) may shift electronic distribution and fluorescence properties .
2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide (DrugBank DB07046)
  • Structure : Contains multiple halogens (Cl, I, F) and a complex dihydroxypropyl side chain.
  • The dihydroxypropyl group enhances hydrophilicity, contrasting with the lipophilic isopropyl group in the target compound .

Fluorescence and Spectroscopic Properties

Evidence from N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrates that methoxy and methyl substituents on benzamides can enhance fluorescence intensity due to electron-donating effects. In contrast, the 2-fluoro and 4-iodo groups in the target compound are electron-withdrawing, which may quench fluorescence but improve stability against metabolic degradation .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Fluoro-4-iodo-N-isopropylbenzamide C₁₀H₁₁FINO 307.11 (calculated) 2-F, 4-I, N-isopropyl High lipophilicity, potential metabolic stability
2-Iodo-N-(4-isopropylphenyl)benzamide C₁₆H₁₆INO 365.21 4-I, N-isopropyl Lower reactivity due to absence of F
N-Benzyl-4-fluoro-N-isopropylbenzamide C₁₇H₁₈FNO 283.34 4-F, N-benzyl, N-isopropyl Enhanced aromatic interactions
DB07046 (Experimental Drug) C₁₇H₁₅ClF₂IN₂O₄ 575.67 2-Cl, 4-I, 3,4-F, dihydroxypropyl Hydrophilic side chain, therapeutic potential

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